1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid

Physicochemical Profiling Drug-likeness Property Prediction

In medicinal chemistry, a generic bromo-methylphenyl pyrazole isomer can derail SAR by altering the N-aryl spatial trajectory, causing orders-of-magnitude loss in target affinity. This 5-bromo-2-methylphenyl regioisomer (CAS 1157775-40-0) delivers the precise vector for hydrophobic pocket engagement in kinase hinge regions and bromodomain acetyl-lysine channels. • Orthogonal handles: 3-COOH for amide/ester diversification; 5-Br-aryl for Suzuki coupling • Validated substitution pattern found in commercial agrochemical phenylpyrazoles (e.g., fipronil analogs) • ≥98% purity; sealed dry storage at 2-8°C; non-hazardous for transport

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
Cat. No. B13639642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid
Molecular FormulaC11H9BrN2O2
Molecular Weight281.10 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)N2C=CC(=N2)C(=O)O
InChIInChI=1S/C11H9BrN2O2/c1-7-2-3-8(12)6-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
InChIKeyQQWPSPVHBNPCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic Acid Overview


1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1157775-40-0) is a heterocyclic aryl bromide and carboxylic acid. Its substitution pattern features a bromine atom at the 5-position of the 2-methylphenyl ring, which is N-linked to a 1H-pyrazole-3-carboxylic acid scaffold . This regiospecific arrangement differentiates it from isomers with bromine at other positions (e.g., 3- or 4-bromo-2-methylphenyl) whose different electronic and steric profiles lead to divergent reactivity in downstream applications such as cross-coupling [1]. The compound is primarily sourced as a synthetic intermediate for pharmaceutical and agrochemical research.

Synthetic intermediate for heterocycle elaboration
Regiospecific 5-bromo-2-methylphenyl vector
Carboxylic acid handle for amide/ester diversification
Supports Pd-catalyzed cross-coupling workflows

Positional Isomer Specificity


The specific location of the bromine atom on the N-aryl ring governs the compound's reactivity and the properties of its derivatives. Systematic studies on halogenated pyrazoles have established that even a single position shift alters the rate of oxidative addition in palladium-catalyzed cross-coupling, changing the efficiency and by-product profile of C-C bond formation [1]. Furthermore, in medicinal chemistry campaigns, regioisomeric bromo-methylphenyl building blocks lead to distinct spatial trajectories for the resulting biaryl or amine products. This can result in orders-of-magnitude differences in biological target affinity or selectivity, as demonstrated in pyrazole-based kinase inhibitor programs [2]. Substituting a generic isomer risks synthesizing a compound with unvalidated or inferior properties, jeopardizing structure-activity relationship integrity.

Cross-coupling reactivity shift
Bromine position alters oxidative addition and proto-dehalogenation rates, impacting yield and purity in Pd couplings.
Biological SAR divergence
Regioisomer switch can yield orders-of-magnitude differences in target affinity, invalidating SAR integrity.
Physicochemical property drift
Predicted logP and pKa differences (vs 4-bromo) alter permeability and ionization, affecting lead profiles.

Quantitative Comparison to Analogues


Physicochemical Profile vs. 4-Bromo Isomer

Computationally predicted properties reveal significant differences in lipophilicity and ionization between the target compound and its closest regioisomer, 1-(4-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1537546-94-3). The 5-bromo isomer is predicted to have a higher logP and a distinct pKa, parameters that directly influence permeability, solubility, and off-target promiscuity in drug discovery contexts .

Physicochemical comparison
Data to verify
ΔcLogP +0.14, ΔpKa −0.06
May influence permeability and ionization
In silico prediction; confirm experimentally
Physicochemical Profiling Drug-likeness Property Prediction

Suzuki-Miyaura Cross-Coupling Reactivity

The bromine atom at the 5-position of the 2-methylphenyl ring is activated for oxidative addition. A comparative study on halogenated pyrazoles revealed that aryl bromides with an ortho-methyl substituent (as in the target compound) demonstrated superior reactivity and reduced proto-dehalogenation side reactions compared to analogs lacking this steric/electronic activation [1]. While not a direct head-to-head comparison of all isomers, the study provides a class-level inference that the target compound's specific substitution pattern is favorable for efficient Pd-catalyzed coupling.

Cross-coupling reactivity
Class-level
Ortho-methyl activation reduces dehalogenation
Supports higher coupling efficiency
Class-level inference; confirm for this substrate
Cross-Coupling Synthetic Methodology Reactivity

Bromine Position Effect on Enzyme Inhibition

SAR studies on pyrazole-based kinase inhibitors have consistently demonstrated that the position of a halogen on an N-aryl ring is a critical determinant of both potency and selectivity. For example, in a series of BRD4-BD1 inhibitors, moving a chlorine atom from the 5-position to the 4-position of a pyrazole N-phenyl group resulted in a 10-fold decrease in affinity [1]. While an exact IC50 shift for the bromine/methyl-substituted series is not publicly available, this class-level inference strongly suggests that the target compound will generate derivatives with a fundamentally different biological profile compared to its isomers.

Enzyme inhibition SAR
Class-level
~10-fold affinity shift with regioisomer switch
Regioisomer determines target binding profile
From analogous pyrazole series; not direct data
Enzyme Inhibition Kinase Selectivity Structure-Activity Relationship

Application Scenarios


Kinase/Bromodomain Inhibitor SAR Exploration

This building block is best deployed in medicinal chemistry programs where the precise trajectory of the N-aryl substituent is critical for binding to a hydrophobic pocket adjacent to the hinge region of a kinase or within the acetyl-lysine binding channel of a bromodomain. Its use is specifically recommended when a previous hit with a different isomer showed suboptimal selectivity or potency, allowing exploration of a new vector space [1].

Orthogonal Cross-Coupling for Trisubstituted Pyrazoles

The combination of a reactive aryl bromide and a carboxylic acid handle makes this compound an ideal starting material for modular synthesis. The 3-carboxylic acid can be converted to an amide or ester for late-stage diversification, while the 5-bromo-methylphenyl group can be used in a first-stage Suzuki coupling. This orthogonal reactivity is advantageous for the construction of complex, polysubstituted pyrazole libraries [1].

Agrochemical Phenylpyrazole Intermediate

The 5-bromo-2-methylphenyl substitution pattern is found in several commercial agrochemical phenylpyrazoles (e.g., fipronil analogs). This specific compound can serve as a key intermediate in the synthesis of novel insecticides or fungicides, where the regiospecific bromine atom is used to install a crucial heterocyclic or fluoroalkyl group late in the synthetic sequence [2].

Application
Selection Property
Validation Focus
Kinase/bromodomain inhibitor SAR
Regioisomeric vector control
Target affinity & selectivity profiling
Trisubstituted pyrazole libraries
Orthogonal Br/COOH reactivity
Modular cross-coupling efficiency
Agrochemical intermediate
Regiospecific late-stage substitution
Route scalability & product purity
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